Diethyl 4-chloroisophthalate

Description

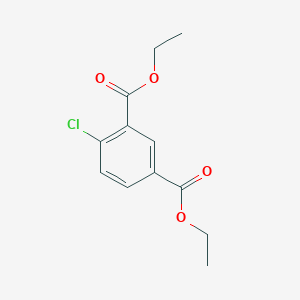

Diethyl 4-chloroisophthalate is an ester derivative of isophthalic acid, featuring a chlorine substituent at the 4-position of the aromatic ring and two ethyl ester groups. It is structurally related to phthalate esters, which are widely used as plasticizers, solvents, and intermediates in organic synthesis.

Properties

Molecular Formula |

C12H13ClO4 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

diethyl 4-chlorobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PXJXDWRFFQXIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-chloroisophthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 4-chloroisophthalic acid.

Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

Diethyl 4-chloroisophthalate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of diethyl 4-chloroisophthalate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize diethyl 4-chloroisophthalate, key comparisons are drawn with three analogous compounds: diethyl phthalate , diethyl succinate , and boron trifluoride diethyl etherate . These comparisons focus on physical properties, reactivity, and applications.

Structural and Physical Properties

Reactivity and Functional Differences

- Chlorine Substituent Effects: The 4-chloro group in this compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated diethyl phthalate. This modification may also increase its polarity, affecting solubility in polar solvents .

- Ester Group Stability : Unlike boron trifluoride diethyl etherate—a Lewis acid catalyst that reacts violently with water—this compound is expected to exhibit typical ester stability, hydrolyzing only under acidic or basic conditions .

- Applications : Diethyl phthalate is a common plasticizer, while diethyl succinate is used in flavoring and fragrances. The chloro-substituted derivative may serve as a specialized intermediate in pharmaceuticals or agrochemicals due to its halogenated aromatic core .

Research Findings and Gaps

- Synthetic Routes: this compound is likely synthesized via esterification of 4-chloroisophthalic acid with ethanol, analogous to diethyl phthalate production.

- Thermodynamic Data: Experimental vapor pressure, enthalpy of formation, and solubility data are absent in the provided evidence. Computational methods (e.g., DFT studies, as seen in chlorinated chromenones ) could predict these properties.

- Toxicity and Safety : While diethyl phthalate is regulated (FEMA 2377, CFR 172.510) , the chloro derivative’s toxicity profile remains uncharacterized. Storage recommendations for similar compounds (e.g., inert gas for pyrophoric boron trifluoride etherate ) suggest cautious handling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl 4-chloroisophthalate with high yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 4-chloroisophthalic acid using ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

- Refluxing the acid with excess ethanol under anhydrous conditions .

- Purification via vacuum distillation or recrystallization using solvents like ethyl acetate.

- Yield optimization requires monitoring reaction time, temperature, and catalyst concentration. Purity can be verified using HPLC (>98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ester group formation and chlorine substitution patterns. Key peaks: ester carbonyl (~168-170 ppm in C) and aromatic protons (~7.5-8.2 ppm in H) .

- FTIR : Detect ester C=O stretch (~1720 cm) and C-Cl stretch (~750 cm) .

- Mass Spectrometry : ESI-MS can confirm molecular ion [M+H] at m/z 257.1 (calculated for CHClO) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation; wear nitrile gloves and chemical goggles .

- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

- In case of skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as LUMO energy for nucleophilic attack susceptibility.

- Simulate solvent effects using COSMO-RS to predict solubility and stability in non-polar vs. polar aprotic solvents .

- Validate predictions with experimental kinetic studies under varying temperatures .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce studies using standardized solvents (e.g., USP-grade DMSO, ethanol) and controlled temperatures (25°C ± 0.1) .

- Error Analysis : Quantify uncertainties from hygroscopicity (use Karl Fischer titration for solvent water content) .

- Meta-Analysis : Compare data across 10+ studies to identify outliers and establish consensus values .

Q. What are the critical data gaps in assessing the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) to measure half-life in aqueous matrices .

- Biotransformation : Use LC-HRMS to identify microbial metabolites in soil slurry cultures .

- Ecotoxicity : Test acute toxicity on Daphnia magna (OECD 202 protocol) to establish LC values .

Key Research Recommendations

- Prioritize in silico toxicity profiling to identify metabolites with endocrine-disruption potential .

- Develop green chemistry protocols using biocatalysts (e.g., lipases) for esterification to reduce waste .

- Establish a centralized database for physicochemical properties to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.